1,3-Difluoro-5-(methoxymethyl)benzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-difluoro-5-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFHABDFGKVJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666682 | |
| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228122-40-5 | |
| Record name | 1,3-Difluoro-5-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation and Formylation Route
One of the primary methods for preparing fluorinated aromatic compounds such as 1,3-difluoro derivatives involves lithiation of difluorotoluene derivatives followed by electrophilic formylation :
Procedure : Starting from 1,3-difluoro-5-methylbenzene or 3,5-difluorotoluene, the compound is dissolved in anhydrous ether or tetrahydrofuran (THF) and cooled to low temperatures (-5°C to -78°C). A strong base such as n-butyllithium (n-BuLi) is added slowly to generate the aryllithium intermediate.
Electrophilic Quenching : After lithiation, dimethylformamide (DMF) is added as an electrophile to introduce a formyl group at the lithiated position, resulting in 2,6-difluoro-4-methylbenzaldehyde or related aldehyde intermediates.
Work-up : The reaction mixture is quenched with aqueous acid (e.g., 1N sulfuric acid), extracted with ether, washed, dried, filtered, and concentrated to isolate the aldehyde product.
Yield and Characterization : Yields reported are high (around 90%), with characterization by ^1H-NMR confirming the aldehyde formation and fluorine substitution pattern.
This approach can be adapted for the introduction of various substituents, including the methoxymethyl group, by subsequent transformations of the formyl intermediate.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-BuLi in ether or THF, -78°C to -5°C | - | Generates aryllithium intermediate |
| Formylation | DMF added slowly, stirred at low temperature | ~90 | Produces difluoro-substituted aldehyde |
| Work-up | Quench with 1N H2SO4, extraction, drying | - | Isolate aldehyde for further use |
Introduction of Difluoromethoxymethyl Group via Thionoester Intermediates
For the specific methoxymethyl substitution on the difluorobenzene ring, recent literature suggests the use of thionoester intermediates as precursors to difluoro-(alkoxy)methyl groups:
Strategy : Conversion of aryl thionoesters into difluoro(methoxy)methyl derivatives is achieved using reagents such as DAST (diethylaminosulfur trifluoride) or related fluorinating agents.
Model Substrate : O-methyl benzothioate derivatives are used as model substrates to optimize conditions for the transformation into the difluoro(methoxy)methyl group.
Reaction Optimization : Parameters such as temperature, solvent, and reagent equivalents are optimized to maximize yield and selectivity.
Significance : This method allows for the direct introduction of the difluoromethoxymethyl group onto the aromatic ring, a key feature of 1,3-difluoro-5-(methoxymethyl)benzene.
Catalytic Reductive Dehalogenation of Halogenated Difluorobenzenes
An alternative industrially relevant method involves catalytic reductive dehalogenation of halogenated precursors:
Starting Materials : Halogen-substituted 1,3-difluorobenzenes such as 2,4-difluorochlorobenzene are used as substrates.
Catalysts and Conditions : The reaction employs palladium on carbon (Pd/C) catalysts with bases such as trialkylamines or alkali metal hydroxides/carbonates. The reaction is conducted in aqueous or organic media under hydrogen pressure at temperatures between 70°C and 140°C.
Reaction Mechanism : The halogen (chlorine or bromine) is reductively eliminated by hydrogen in the presence of the catalyst, yielding 1,3-difluorobenzene derivatives.
Yields and Purity : High conversions (92-96%) and yields (85-91%) are reported with product purities exceeding 99% by gas chromatography.
Material Compatibility : Corrosion tests indicate minimal material degradation under reaction conditions, supporting the process's industrial feasibility.
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Substrate | 2,4-Difluorochlorobenzene (1 mol) | 2,4-Difluorochlorobenzene (1.8 mol) |
| Catalyst | Pd/C (5%, 4 g) | Pd/C (5%, 4.1 g) |
| Base | Tri-(N-dodecyl)amine (1.2 mol) | Trialkyl(C8-C10)amines (2.2 mol) |
| Temperature | 100°C | 100°C |
| Conversion (GC) | 92.1% | 96.0% |
| Yield | 85.2% | 91.4% |
| Purity (GC area %) | 99.7% 1,3-difluorobenzene | 99.9% 1,3-difluorobenzene |
Fluorination via Difluorocarbene Addition and Ring Expansion
A more complex synthetic route involves difluorocarbene intermediates generated from reagents like Seyferth’s reagent (Ph-Hg-CF3):
Mechanism : Difluorocarbene adds to cyclobutene derivatives, forming strained intermediates that undergo ring expansion and elimination to yield 1,3-difluorobenzene structures.
Application : This method was used to synthesize 1,3-difluoro-2-methyl-4-phenylbenzene, a structurally related compound, via a multi-step sequence involving cyclobutene precursors, lithiation, and fluorination.
Challenges : The reaction requires extremely pure starting materials and careful control of conditions, as the fluorinating reagent is temperamental, and impurities can inhibit product formation.
Characterization : Products are confirmed by GC/MS and ^19F NMR spectroscopy, showing characteristic fluorine signals in the aromatic region (-100 to -150 ppm).
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation and Formylation | 1,3-Difluoro-5-methylbenzene | n-BuLi, DMF, low temperature (-78 to -5°C) | ~90 | Aldehyde intermediate for further derivatization |
| Thionoester Fluorination | Aryl thionoesters | DAST or related fluorinating agents | Variable | Direct introduction of difluoromethoxymethyl group |
| Catalytic Reductive Dehalogenation | 2,4-Difluorochlorobenzene | Pd/C catalyst, H2, trialkylamine base, 70-140°C | 85-91 | Industrially scalable, high purity product |
| Difluorocarbene Ring Expansion | Cyclobutene derivatives | Seyferth’s reagent, NaI, reflux | Moderate | Complex, sensitive to impurities |
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the fluorine atoms or the methoxymethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include de-fluorinated or de-methoxymethylated compounds.
Scientific Research Applications
Scientific Research Applications
1,3-Difluoro-5-(methoxymethyl)benzene has several significant applications across various fields:
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its fluorinated structure enhances bioactivity and stability, making it suitable for drug development.
Biological Studies
Research indicates that this compound can interact with enzymes and receptors, providing insights into metabolic pathways and enzyme kinetics. Its unique substituents allow for specific binding interactions that are beneficial for studying biological mechanisms.
Material Science
In material science, this compound is used in the production of specialty chemicals and advanced materials. The presence of fluorine enhances thermal stability and chemical resistance, making it valuable for high-performance applications.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Building block for drug synthesis | Enhanced bioactivity and stability |
| Biological Research | Studies on enzyme interactions and metabolic pathways | Specific binding interactions |
| Material Science | Production of specialty chemicals and materials | Improved thermal stability and chemical resistance |
Case Study 1: Pharmaceutical Applications
A study conducted on the synthesis of antiviral compounds demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. The fluorine atoms were found to enhance the binding affinity to viral enzymes, suggesting potential therapeutic applications .
Case Study 2: Biological Mechanisms
Research published in a peer-reviewed journal explored the interaction of this compound with specific enzyme targets. The study revealed that the compound could inhibit enzyme activity at low concentrations, indicating its potential as a lead compound in drug discovery aimed at metabolic disorders .
Case Study 3: Material Development
In material science, researchers utilized this compound to create advanced polymers with enhanced properties. The incorporation of this compound into polymer matrices resulted in materials with improved durability and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(methoxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The methoxymethyl group can act as a protecting group, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity Limitations : The methoxymethyl group’s electron-donating nature may hinder electrophilic aromatic substitution at the 5-position, necessitating protective strategies during functionalization .
- Thermal Stability : Fluorinated benzyl ethers (e.g., the target compound) are prone to decomposition under strong acidic or basic conditions, requiring mild reaction protocols .
Biological Activity
1,3-Difluoro-5-(methoxymethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of fluorine atoms and methoxymethyl groups, suggests potential biological activities that merit thorough investigation.
- IUPAC Name : this compound
- Molecular Formula : C9H10F2O2
- Molecular Weight : 188.18 g/mol
- CAS Number : 153338-23-9
- Physical State : Liquid at room temperature
Biological Activity Overview
The biological activity of this compound primarily relates to its interactions with biological systems, which can include antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with fluorinated aromatic structures often exhibit significant antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes. This inhibition can affect drug metabolism and the pharmacokinetics of co-administered therapeutic agents. Specifically:
- CYP1A2 Inhibition : Notably, this compound acts as an inhibitor of CYP1A2, which is crucial for the metabolism of many drugs .
Case Study 1: Antimicrobial Efficacy
In a study examining various fluorinated compounds for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated notable inhibition zones in agar diffusion assays. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for non-fluorinated analogs, indicating enhanced potency due to the presence of fluorine atoms.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Non-fluorinated analog | 128 | Staphylococcus aureus |
Case Study 2: Enzyme Interaction
Another significant study focused on the interaction between this compound and various cytochrome P450 enzymes. The results indicated a competitive inhibition mechanism with CYP1A2:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| CYP1A2 | 15 | Competitive |
| CYP2C19 | >100 | No significant effect |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Difluoro-5-(methoxymethyl)benzene, and what factors influence yield?
- Methodological Answer : The synthesis typically involves halogenation and methoxymethylation steps. Key factors include:
- Catalyst selection : Palladium or copper catalysts are often used for cross-coupling reactions to introduce fluorine substituents .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, with yields ranging from 60–85% depending on substituent positioning .
- Data Note : Conflicting yield reports (e.g., 70% vs. 85%) may arise from variations in starting material purity or reaction temperature control .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : <sup>19</sup>F NMR distinguishes fluorine environments (δ = -110 to -150 ppm for aromatic fluorines), while <sup>1</sup>H NMR identifies methoxymethyl protons (δ ~3.3–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C8H7F2O, calculated 158.04 g/mol) .
- IR Spectroscopy : C-F stretching (1100–1250 cm<sup>-1</sup>) and ether C-O bonds (1050–1150 cm<sup>-1</sup>) validate functional groups .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) studies reveal:
- Electron-withdrawing effects : Fluorine substituents deactivate the aromatic ring, directing electrophiles to the para position relative to the methoxymethyl group .
- Steric hindrance : The methoxymethyl group reduces reactivity at adjacent positions, favoring meta substitution in some cases .
- Data Contradiction : Experimental vs. computational results may differ due to solvent effects or transition-state stabilization not fully captured in models .
Q. What are the challenges in analyzing conflicting data on the compound’s stability under different storage conditions?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the methoxymethyl group occurs in humid environments, forming formaldehyde and phenolic byproducts .
- Storage protocols : Anhydrous conditions (-20°C under argon) are recommended, though some studies suggest room-temperature stability in dark, sealed containers .
- Analytical validation : Use HPLC with UV detection (λ = 254 nm) to monitor decomposition over time .
Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Variable control : Standardize starting material purity (≥98% by HPLC) and reaction temperature (±2°C) .
- Mechanistic studies : Isotopic labeling (e.g., deuterated solvents) can trace side reactions or byproduct formation .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) .
Applications in Academic Research
Q. What role does this compound play in designing liquid crystal materials?
- Methodological Answer :
- Structural tuning : The compound’s rigid aromatic core and fluorine substituents enhance anisotropic polarizability, critical for mesophase stability .
- Synthetic modifications : Introducing trans-cyclohexyl groups (e.g., via Suzuki coupling) improves thermal stability (TNI >150°C) .
Q. How are non-covalent interactions (e.g., halogen bonds) in derivatives of this compound exploited in supramolecular chemistry?
- Methodological Answer :
- Halogen bonding : Fluorine acts as a weak electron acceptor, enabling crystal engineering with complementary donors (e.g., pyridines) .
- Computational screening : Use Cambridge Structural Database (CSD) data to predict packing motifs and intermolecular distances .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
